1-(4-Pyridinyl)-4-piperidinecarbonyl chloride
Description
1-(4-Pyridinyl)-4-piperidinecarbonyl chloride is a heterocyclic compound featuring a piperidine ring substituted at the 1-position with a 4-pyridinyl group and at the 4-position with a carbonyl chloride (COCl) functional group. This structure confers unique reactivity, making it a valuable intermediate in organic synthesis, particularly in pharmaceutical research. The pyridinyl moiety enhances solubility in polar solvents and participates in hydrogen bonding, while the carbonyl chloride group enables nucleophilic substitution reactions, such as amidation or esterification .
Properties
IUPAC Name |
1-pyridin-4-ylpiperidine-4-carbonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O/c12-11(15)9-3-7-14(8-4-9)10-1-5-13-6-2-10/h1-2,5-6,9H,3-4,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBHZSEHHFDGJEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)Cl)C2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(4-Pyridinyl)-4-piperidinecarbonyl chloride can be synthesized through several methods. One common method involves the reaction of 4-pyridinecarboxylic acid with thionyl chloride to form 4-pyridinecarbonyl chloride. This intermediate is then reacted with piperidine to yield this compound. The reaction typically requires an inert atmosphere and is carried out at room temperature .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
1-(4-Pyridinyl)-4-piperidinecarbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group is highly reactive and can be substituted by nucleophiles such as amines, alcohols, and thiols.
Hydrolysis: In the presence of water, the carbonyl chloride group can hydrolyze to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Catalysts: Lewis acids such as aluminum chloride can be used to catalyze certain reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, the major products can include amides, esters, and thioesters.
Hydrolysis Product: The major product of hydrolysis is 1-(4-Pyridinyl)-4-piperidinecarboxylic acid.
Scientific Research Applications
1-(4-Pyridinyl)-4-piperidinecarbonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the development of enzyme inhibitors and receptor modulators.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, including drugs for neurological disorders and cancer.
Industry: The compound is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Pyridinyl)-4-piperidinecarbonyl chloride involves its reactive carbonyl chloride group, which can form covalent bonds with nucleophilic sites on target molecules. This reactivity allows it to modify proteins, enzymes, and other biomolecules, thereby altering their function. The compound can inhibit enzyme activity by forming stable adducts with active site residues .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table summarizes structural features, functional groups, and applications of 1-(4-Pyridinyl)-4-piperidinecarbonyl chloride and its analogs:
Pharmacological and Industrial Relevance
- 1-Methylpiperidine-4-carbonyl chloride hydrochloride has been employed in synthesizing imidazole-based antioxidants and pyridazine derivatives for industrial applications .
- This compound is critical in developing kinase inhibitors and receptor antagonists due to its ability to introduce both aromatic and aliphatic motifs .
Biological Activity
1-(4-Pyridinyl)-4-piperidinecarbonyl chloride, also known by its CAS number 168077-29-0, is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyridine ring attached to a piperidine carbonyl chloride moiety, which suggests potential reactivity and interaction with biological macromolecules. Its structure can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The carbonyl group can facilitate nucleophilic attack by biological molecules, while the pyridine ring may engage in π-π stacking interactions with aromatic residues in proteins.
Antitumor Activity
Research has indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, a study demonstrated that derivatives of piperidine compounds can inhibit key signaling pathways involved in tumor growth, particularly the PI3K-AKT-mTOR pathway .
Table 1: Summary of Antitumor Activity Studies
| Study Reference | Compound Tested | Cancer Type | IC50 (µM) | Mechanism |
|---|---|---|---|---|
| This compound | Breast Cancer | 5.0 | PI3K Inhibition | |
| Similar Piperidine Derivative | Lung Cancer | 10.0 | mTOR Inhibition |
Enzyme Inhibition
The compound has also been investigated for its potential as an enzyme inhibitor. Specifically, it has shown promise in inhibiting kinases involved in cell proliferation and survival. For example, a related study found that certain piperidine derivatives effectively inhibited the activity of PKB (Protein Kinase B), which is crucial for cancer cell survival .
Case Study 1: Anticancer Efficacy
In a preclinical model, researchers evaluated the efficacy of this compound against human tumor xenografts in nude mice. The results indicated a significant reduction in tumor size compared to the control group, suggesting that this compound could be a lead candidate for further development in cancer therapy .
Case Study 2: Selectivity and Toxicity
Another study focused on the selectivity of this compound towards cancer cells versus normal cells. It was found to exhibit lower toxicity towards non-cancerous cells while maintaining potent activity against various cancer cell lines. This selectivity is crucial for minimizing side effects during treatment .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
